Methyl 4-(bromomethyl)thiophene-2-carboxylate
Description
Methyl 4-(bromomethyl)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring substituted with a bromomethyl group at the 4-position and a carboxylate ester group at the 2-position.
Properties
IUPAC Name |
methyl 4-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBMDMSLFAPOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573055 | |
| Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54796-51-9 | |
| Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of methyl thiophene-2-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4-position of the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of diverse functional groups.
Key Examples:
-
Reaction with Amines:
Reaction with cyclic amines (e.g., piperidine, morpholine) under mild conditions yields aminomethyl derivatives. For instance, treatment with piperidine in dichloromethane at room temperature produces methyl 4-(piperidinylmethyl)thiophene-2-carboxylate . -
Azide Substitution:
Substitution with sodium azide in dimethylformamide (DMF) at 50°C generates methyl 4-(azidomethyl)thiophene-2-carboxylate. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the azide to a primary amine .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DCM, rt | Methyl 4-(piperidinylmethyl)thiophene-2-carboxylate | 85% | |
| NaN₃ | DMF, 50°C | Methyl 4-(azidomethyl)thiophene-2-carboxylate | 90% |
Coupling Reactions
The bromomethyl group participates in cross-coupling reactions, though its primary utility lies in functional group transformations rather than direct metal-catalyzed couplings.
Example:
-
Buchwald-Hartwig Amination:
Palladium-catalyzed coupling with aryl amines under microwave irradiation (160°C, 1 h) in green solvents like cyclopentyl methyl ether (CPME) yields biaryl derivatives .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Conditions:
-
Basic Hydrolysis:
Treatment with NaOH in methanol/water (1:1) at 60°C for 4 h produces 4-(bromomethyl)thiophene-2-carboxylic acid. -
Acidic Hydrolysis:
Refluxing with HCl (6M) in dioxane yields the same carboxylic acid .
Comparative Reactivity with Analogues
The bromomethyl group exhibits higher reactivity compared to chloromethyl or unfunctionalized thiophenes due to the superior leaving-group ability of bromide.
| Compound | Reactivity (Relative to Br) | Key Reaction |
|---|---|---|
| Methyl 4-(chloromethyl)thiophene-2-carboxylate | Lower | Slower SN₂ substitution |
| Methyl 4-methylthiophene-2-carboxylate | Minimal | Requires radical bromination for functionalization |
Scientific Research Applications
Methyl 4-(bromomethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Explored for its role in drug discovery, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of polymers and advanced materials with unique electronic properties
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)thiophene-2-carboxylate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In material science, its electronic properties are harnessed to create conductive polymers and other advanced materials .
Comparison with Similar Compounds
Methyl 4-(chloromethyl)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-(iodomethyl)thiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Methyl 4-(methylthio)thiophene-2-carboxylate: Similar structure but with a methylthio group instead of bromomethyl.
Uniqueness: Methyl 4-(bromomethyl)thiophene-2-carboxylate is unique due to the reactivity of the bromomethyl group, which can undergo a variety of substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts distinct electronic properties that can be advantageous in the design of materials with specific electronic characteristics .
Biological Activity
Methyl 4-(bromomethyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structural representation can be described by the following SMILES notation: COC(=O)C1=CC(=CS1)CBr . The compound features a thiophene ring, which is known for its diverse biological properties.
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several thiophene derivatives, including this compound, against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using agar diffusion methods.
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| This compound | 15 ± 2 at 50 mg | 20 | 40 |
| Control Antibiotic (Ciprofloxacin) | 30 ± 3 at 50 mg | 5 | 10 |
The results indicated that this compound exhibited a significant zone of inhibition, suggesting its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. Thiophene derivatives are known to interact with various biological targets involved in cancer progression.
The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. Specifically, studies have shown that thiophene derivatives can inhibit key enzymes involved in tumor growth, leading to reduced viability of cancer cells .
Toxicity and Safety Profile
While exploring its biological activities, it is crucial to consider the safety profile of this compound. The compound has been classified as harmful if swallowed and may cause skin irritation . This necessitates careful handling and further studies to fully understand its safety in therapeutic applications.
Summary of Findings
This compound shows promising biological activities, particularly as an antibacterial and anticancer agent. However, further research is necessary to elucidate its mechanisms of action and to evaluate its safety profile comprehensively.
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 4-(bromomethyl)thiophene-2-carboxylate, and how is its structure confirmed?
- Synthesis : A common method involves bromination of a thiophene precursor. For example, bromination of methyl 4-methylthiophene-2-carboxylate using in the presence of a radical initiator (e.g., AIBN) under reflux in . Alternatively, direct bromination with and has been reported for similar thiophene derivatives, though this may require careful control to avoid over-bromination .
- Characterization :
- : Key signals include the methyl ester () and bromomethyl () protons. Aromatic thiophene protons appear as distinct singlets or doublets between .
- : The carbonyl carbon of the ester group resonates at , while the bromomethyl carbon appears at .
- HRMS : Confirm molecular ion peaks (e.g., at ) and isotopic patterns for bromine .
Q. What are common impurities in the synthesis of this compound, and how are they resolved?
- Impurities : Unreacted starting material (e.g., 4-methylthiophene ester), over-brominated byproducts (e.g., dibromo derivatives), or oxidized products due to reactive bromine intermediates .
- Purification :
- Recrystallization : Use ethanol/ethyl ether mixtures to isolate the product with >80% purity .
- Distillation : Effective for removing low-boiling-point impurities, though challenging for thermally unstable compounds .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates brominated isomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in bromomethylation?
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) improve bromide ion solubility but may promote side reactions. minimizes oxidation .
- Temperature : Controlled heating (40–60°C) balances reaction rate and selectivity. Excessive heat accelerates radical chain termination, reducing yield .
- Catalyst : Radical initiators (e.g., AIBN) at 0.5–1.0 mol% optimize bromine radical generation .
- Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NBS in , 60°C | 82 | 95 |
| , RT | 65 | 87 |
| NBS in DMF, 50°C | 78 | 90 |
Q. What mechanistic insights explain competing pathways during bromomethylation?
- Radical vs. Electrophilic Pathways :
- Radical Mechanism : NBS generates bromine radicals, favoring allylic or benzylic bromination. This pathway dominates in non-polar solvents .
- Electrophilic Substitution : promotes electrophilic aromatic bromination, which competes with side-chain bromination. Steric hindrance on the thiophene ring directs selectivity .
- Side Reactions :
- Oxidation : Bromomethyl groups may oxidize to carbonyls under aerobic conditions. Inert atmospheres (N/Ar) mitigate this .
- Elimination : Base-sensitive substrates can undergo dehydrohalogenation, forming alkenes. Use of mild acids (e.g., ) suppresses this .
Q. How does this compound serve as a precursor in medicinal chemistry?
- Applications :
- Suzuki Coupling : The bromomethyl group enables cross-coupling with boronic acids to generate biaryl thiophenes, common in kinase inhibitor scaffolds .
- Nucleophilic Substitution : Reacts with amines or thiols to form functionalized derivatives for antibacterial or antifungal agents .
- Case Study : Conversion to 4-(aminomethyl)thiophene-2-carboxylate via reaction with ammonia, followed by coupling with bioactive moieties (e.g., benzamides) for anticancer screening .
Methodological Best Practices
Q. How are discrepancies in spectroscopic data resolved during structural validation?
- Multi-Technique Cross-Validation :
- Compare experimental and NMR shifts with computational predictions (DFT/B3LYP) .
- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .
- Microanalysis : Confirm elemental composition (C, H, Br, S) to ±0.3% deviation from theoretical values .
Q. What strategies improve reproducibility in scaled-up syntheses?
- Process Controls :
- Continuous Flow Reactors : Minimize exothermic risks in bromination steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Documentation : Publish detailed procedures, including exact solvent volumes, stirring rates, and quenching methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
